molecular formula C12H19NO B12963070 2-(Tert-butylamino)-2-phenylethanol CAS No. 18366-41-1

2-(Tert-butylamino)-2-phenylethanol

Katalognummer: B12963070
CAS-Nummer: 18366-41-1
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: UTNGUSZLIRAVNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butylamino)-2-phenylethanol is an organic compound with the molecular formula C12H19NO. It is a secondary amine and alcohol, featuring a tert-butylamino group attached to a phenylethanol backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-2-phenylethanol typically involves the reaction of tert-butylamine with styrene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the opening of the epoxide ring .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems to optimize reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butylamino)-2-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(tert-butylamino)-2-phenylacetone, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Wissenschaftliche Forschungsanwendungen

2-(Tert-butylamino)-2-phenylethanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Tert-butylamino)-2-phenylethanol involves its interaction with specific molecular targets. It may act on beta-adrenergic receptors, similar to other compounds with a tert-butylamino group, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Tert-butylamino)-2-phenylethanol is unique due to its combination of a tert-butylamino group and a phenylethanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where both the amine and alcohol functionalities are required .

Eigenschaften

CAS-Nummer

18366-41-1

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

2-(tert-butylamino)-2-phenylethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)13-11(9-14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3

InChI-Schlüssel

UTNGUSZLIRAVNL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(CO)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.